molecular formula C12H14N4OS2 B2990934 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea CAS No. 187850-70-0

1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Cat. No.: B2990934
CAS No.: 187850-70-0
M. Wt: 294.39
InChI Key: WETDZYHXWWUEND-UHFFFAOYSA-N
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Description

1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a synthetic chemical compound featuring a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . This specific molecule integrates a phenylurea moiety and an isopropylthio side chain, a structure designed to leverage the synergistic effects of its components. The 1,3,4-thiadiazole ring system is a well-documented pharmacophore with demonstrated broad-spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . Compounds bearing the 1,3,4-thiadiazole nucleus, such as the established drugs acetazolamide and cefazedone, have found clinical application, underscoring the therapeutic relevance of this heterocycle . Furthermore, the incorporation of a thiourea-like linkage (as in the urea bridge of this compound) has been associated with significant biological effects. Thiourea derivatives themselves are a prominent class of organosulfur compounds reported to possess antibacterial, antioxidant, and anticancer activities, among others . The molecular architecture of this compound makes it a compelling candidate for research in infectious disease and oncology. Hybrid molecules combining the 1,3,4-thiadiazole ring with thiourea groups have shown remarkable inhibitory activity against various bacterial strains and enzymes . For instance, related sulfonyl thiourea derivatives have exhibited potent inhibition against Staphylococcus aureus and its DNA gyrase and topoisomerase IV enzymes, which are critical targets for antibacterial development . Additionally, various 1,3,4-thiadiazole derivatives have demonstrated promising in vitro cytotoxic activity against a range of human cancer cell lines, suggesting a potential role for this compound in investigating novel anticancer mechanisms . This product is intended for research purposes as a chemical reference standard or a building block in the synthesis and exploration of new pharmacologically active molecules. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-phenyl-3-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-8(2)18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETDZYHXWWUEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves a multi-step process. One common synthetic route starts with the preparation of 5-(isopropylthio)-1,3,4-thiadiazol-2-amine. This intermediate is synthesized by reacting 2-amino-5-mercapto-1,3,4-thiadiazole with isopropyl bromide in the presence of a base such as potassium hydroxide in ethanol . The resulting 5-(isopropylthio)-1,3,4-thiadiazol-2-amine is then reacted with phenyl isocyanate to form the final product, this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The isopropylthio group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, altering their activity and leading to various cellular effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exerting its anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4S2C_{12}H_{16}N_4S_2, with a molecular weight of approximately 296.41 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that thiadiazole derivatives can exhibit antimicrobial, antifungal, and anti-inflammatory properties. Specifically:

  • Antimicrobial Activity : Several studies have shown that thiadiazole derivatives possess significant antibacterial activity against various strains of bacteria. This is believed to be due to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
  • Antifungal Activity : Thiadiazole compounds have also demonstrated antifungal effects, particularly against pathogenic fungi such as Candida spp. The mechanism often involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activities of related thiadiazole compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AntifungalEffective against Candida spp.
Anti-inflammatoryReduction in inflammatory markers in animal models

Case Study: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazole derivatives and evaluated their antimicrobial properties. The compound showed notable effectiveness against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL. This highlights its potential as a lead compound for developing new antibiotics.

Q & A

Q. Optimization Tips :

  • Yield improvements are achieved by controlling POCl₃ stoichiometry (3:1 molar ratio to substrate) and pH adjustment (8–9 with NH₃) during precipitation .
  • Catalysts such as p-toluenesulfonic acid (p-TsOH) can accelerate cyclization under reflux .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., phenylurea NH at δ 9–10 ppm, thiadiazole C-S at δ 160–170 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹, thiadiazole C=N at ~1550 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine .

Basic: Which biological screening models are appropriate for preliminary evaluation of this compound?

Answer:

  • Antimicrobial Assays : Disk diffusion or microdilution against Staphylococcus aureus and Candida albicans, given the known fungicidal/insecticidal activity of thiadiazoles .
  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or urease, leveraging the urea moiety’s hydrogen-bonding potential .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility Checks : Use randomized block designs with split-plot arrangements to account for variables like solvent purity or microbial strain variability .
  • Purity Validation : Employ HPLC (≥95% purity threshold) to rule out impurities affecting bioactivity .
  • In Silico Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across studies and identify key interactions (e.g., thiadiazole S···enzyme active site) .

Advanced: What mechanistic approaches elucidate the compound’s mode of action?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics between the compound and target proteins (e.g., fungal cytochrome P450).
  • Comparative Genomics : Use CRISPR-Cas9 knockout libraries in model organisms to identify resistance genes, highlighting potential targets .
  • Metabolomic Profiling : LC-MS/MS tracks metabolite changes in treated cells to map biochemical pathways disrupted by the compound.

Advanced: How to design a SAR study for substituents on the thiadiazole and phenylurea moieties?

Answer:

  • Substituent Variation : Synthesize analogs with halogens (F, Cl), alkyl chains, or electron-withdrawing groups (NO₂) at the phenylurea or thiadiazole positions .
  • Biological Testing : Rank analogs by IC₅₀ in dose-response assays (e.g., antifungal activity).
  • Statistical Analysis : Use PCA (Principal Component Analysis) to correlate substituent properties (Hammett σ, logP) with bioactivity .

Advanced: What crystallographic challenges arise in analyzing this compound, and how are they addressed?

Answer:

  • Crystal Growth : Slow evaporation from DMSO/water (2:1) promotes single-crystal formation .
  • Disorder Handling : Refine disordered isopropylthio groups using SHELXL with occupancy constraints .
  • Hydrogen Bonding : Identify NH···O/S interactions via Hirshfeld surface analysis to explain stability .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetics?

Answer:

  • ADMET Prediction : Use SwissADME to assess logP (target ≤3), solubility (ESOL), and CYP450 inhibition .
  • MD Simulations : GROMACS simulations predict membrane permeability via lipid bilayer free-energy profiles.
  • Metabolite Prediction : GLORYx predicts phase I/II metabolites to preempt toxicity .

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